5-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

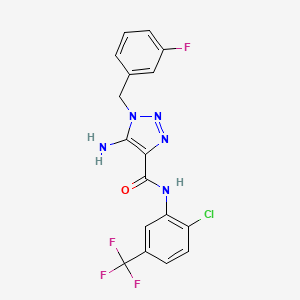

This compound belongs to the 1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a benzyl group at the 1-position and a carboxamide moiety at the 4-position. The target molecule features a 3-fluorobenzyl group attached to the triazole ring and an N-(2-chloro-5-(trifluoromethyl)phenyl) substituent on the carboxamide (Figure 1). While direct pharmacological data are unavailable in the provided evidence, analogous compounds suggest roles in agrochemical or pharmaceutical research due to their tunable substituent patterns .

Properties

IUPAC Name |

5-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF4N5O/c18-12-5-4-10(17(20,21)22)7-13(12)24-16(28)14-15(23)27(26-25-14)8-9-2-1-3-11(19)6-9/h1-7H,8,23H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIQJMBEWSUWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H15ClF3N5O

- Molecular Weight : 397.78 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways. The presence of fluorine and chlorine atoms in its structure enhances metabolic stability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as mPGES-1, which is involved in prostaglandin synthesis, indicating potential anti-inflammatory properties .

- Cell Proliferation Modulation : In vitro studies indicate that it may influence cell growth dynamics in cancer cell lines, potentially inducing apoptosis or inhibiting proliferation depending on the concentration used .

Anticancer Activity

A series of studies evaluated the anticancer activity of this compound against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A-549 (Lung) | 15 | Moderate inhibition |

| HCT-8 (Colon) | 20 | Low inhibition |

| Bel7402 (Liver) | >50 | No significant inhibition |

| MCF-7 (Breast) | 12 | Potent inhibition |

These findings suggest that the compound exhibits selective anticancer activity, particularly against lung and breast cancer cell lines .

Case Study 1: Inhibition of mPGES-1

A recent study demonstrated that derivatives of this compound effectively inhibited mPGES-1 with IC50 values significantly lower than those of existing inhibitors. This suggests a promising avenue for anti-inflammatory drug development .

Case Study 2: Structural Modifications

Research has shown that structural modifications to the triazole ring can enhance biological activity. For instance, introducing additional functional groups has been correlated with increased potency against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of specific signaling pathways that are crucial for cancer cell proliferation and survival. A study demonstrated that the compound induced apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Its efficacy against gram-positive and gram-negative bacteria has been documented, suggesting potential applications in developing new antibacterial agents. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring enhance its antimicrobial potency .

Inflammation Modulation

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Pesticide Development

The unique chemical structure of 5-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has led to its exploration as a potential pesticide. Preliminary studies show that it can effectively target specific pests while minimizing harm to beneficial insects. Field trials have indicated a significant reduction in pest populations when applied at optimal concentrations .

Herbicide Potential

Research is ongoing into the herbicidal properties of this compound. It has shown effectiveness in controlling weed growth without adversely affecting crop yield. The mechanism involves the inhibition of key enzymes involved in plant growth, which could lead to the development of novel herbicides with lower environmental impact .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites .

Nanotechnology Applications

Recent advancements have seen this compound being used in nanotechnology for drug delivery systems. Its ability to form stable nanoparticles allows for targeted delivery of therapeutic agents, enhancing their efficacy while reducing side effects. Studies are exploring its use in delivering anticancer drugs directly to tumor sites .

Case Studies

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 1,2,3-triazole core participates in electrophilic substitution and cycloaddition reactions :

Amide Group Reactivity

The carboxamide moiety (-CONH-) undergoes hydrolysis and condensation :

Amino Group Transformations

The 5-amino substituent (-NH₂) is reactive toward acylation and diazotization :

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acetyl derivatives .

-

Diazotization : Forms diazonium salts under HNO₂, enabling coupling with phenols or amines to generate azo compounds .

Chloro-Trifluoromethylphenyl Substituent

The 2-chloro-5-(trifluoromethyl)phenyl group participates in nucleophilic aromatic substitution :

| Reaction | Reagent/Conditions | Outcome | References |

|---|---|---|---|

| Cl Displacement | KNH₂, NH3(l), -33°C | Amino-substituted derivative | |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl product |

The trifluoromethyl group (-CF₃) is generally inert but can undergo hydrolysis to -COOH under extreme basic conditions (e.g., NaOH, 200°C) .

Fluorobenzyl Side Chain

The 3-fluorobenzyl group shows limited reactivity but can engage in:

-

Electrophilic Substitution : Directed meta-fluorine effects reduce ring reactivity; bromination requires Lewis acids (e.g., FeBr₃) .

-

Oxidative Cleavage : Ozone or KMnO4 oxidizes the benzyl CH₂ to a ketone .

Stability Under Synthetic Conditions

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ .

-

Photostability : The trifluoromethyl group enhances UV stability; limited degradation under 254 nm light .

Biological Activity-Linked Reactions

While not purely synthetic, interactions with biological targets include:

-

Enzyme Inhibition : Triazole and amide groups coordinate with metalloenzyme active sites (e.g., cytochrome P450) .

-

Receptor Binding : Fluorobenzyl and trifluoromethyl groups enhance hydrophobic interactions in protein pockets .

Key Challenges in Reactivity

-

Regioselectivity : Competing reactions at triazole C-4 vs. C-5 positions require careful catalyst selection .

-

Functional Group Compatibility : The amino group’s nucleophilicity may interfere with electrophilic triazole substitutions .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its balanced reactivity profile, though precise control of reaction conditions remains critical.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazole-carboxamide derivatives, emphasizing substituent effects and molecular properties.

Key Structural Variations:

1-Position Substituent (Benzyl Group):

- Determines steric bulk and lipophilicity.

- Fluorine substitution (meta or para) modulates electronic effects.

Substituent positions (ortho, meta, para) influence steric hindrance and binding interactions.

Comparative Analysis:

Substituent Impact Trends:

- Electron-Withdrawing Groups (Cl, CF₃):

- Fluorine Substitution:

- Steric Effects:

- Ortho-substituents (e.g., 2-chlorobenzyl in ) may hinder rotational freedom, affecting binding pocket interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.